Ethyl 2-phenylpropionate

Biocatalysis Green Chemistry Process Optimization

Ethyl 2-phenylpropionate (CAS 2510-99-8), also known as ethyl hydratropate, is a chiral ester of the 2-arylpropionic acid (profens) class, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It is a colorless to light yellow liquid with a density of 1.012 g/cm³, a boiling point of 232.2°C at 760 mmHg, and a flash point of 93.6°C.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2510-99-8
Cat. No. B129025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylpropionate
CAS2510-99-8
SynonymsEthyl 2-Phenylpropanoate;  Ethyl 2-Phenylpropionate;  Ethyl Hydrotropate;  Ethyl α-Phenylpropionate;  NSC 254979;  α-Methylbenzeneacetic Acid Ethyl Ester
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyUTUVIKZNQWNGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylpropionate (CAS 2510-99-8): A Chiral 2-Arylpropionate Ester for Enantioselective Synthesis and Biocatalysis Research


Ethyl 2-phenylpropionate (CAS 2510-99-8), also known as ethyl hydratropate, is a chiral ester of the 2-arylpropionic acid (profens) class, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a colorless to light yellow liquid with a density of 1.012 g/cm³, a boiling point of 232.2°C at 760 mmHg, and a flash point of 93.6°C [1]. Its structural core is identical to that of the NSAID ibuprofen, making it a crucial model substrate and intermediate for research into the enantioselective synthesis and kinetic resolution of 2-arylpropionic acids .

Why Generic Substitution Fails: The Critical Impact of Ester Chain Length on Biocatalytic and Physicochemical Performance


Interchanging ethyl 2-phenylpropionate with its methyl or propyl homologs is not scientifically sound due to quantifiable differences in biocatalytic efficiency and physicochemical properties. As demonstrated in head-to-head studies, the ester alcohol chain length directly influences key performance parameters such as maximum enzymatic esterification yield (Ymax), equilibrium constant (Ke), and reaction half-time (t₁/₂) [1]. The ethyl ester exhibits a unique balance of hydrophobicity (LogP 2.35-2.77) and steric profile, which has been shown to enable higher conversion yields and more favorable thermodynamics with common biocatalysts like Aspergillus oryzae compared to shorter-chain analogs [1]. This specificity means a direct substitution can lead to significantly altered reaction kinetics, lower product yields, and suboptimal process economics in both research and industrial biocatalytic applications.

Quantitative Differentiation: Ethyl 2-Phenylpropionate vs. Structural Analogs in Biocatalysis, Synthesis, and Physicochemical Behavior


Superior Biocatalytic Esterification Yield and Thermodynamic Favorability vs. Ethyl Phenylacetate

In a direct head-to-head study, the biocatalytic esterification of 2-phenylpropionic acid to produce ethyl 2-phenylpropionate using lyophilized mycelia of Aspergillus oryzae MIM achieved a maximum yield (Ymax) of 0.732, an equilibrium constant (Ke) of 7.5, and a half-time (t₁/₂) of 33.9 h. In contrast, the esterification of the smaller substrate, phenylacetic acid, to produce ethyl phenylacetate under identical conditions was significantly less favorable, with a Ymax of 0.436, a Ke of 0.60, and a t₁/₂ of 23.7 h with the same biocatalyst [1].

Biocatalysis Green Chemistry Process Optimization

Demonstrated Biocatalytic Enantioselectivity for (S)-Enantiomer Production

Mycelium-bound carboxylesterases from Aspergillus oryzae exhibit a clear and quantifiable preference for the formation of the (S)-enantiomer of ethyl 2-phenylpropionate during esterification. This enantiospecificity is not static; it increases with temperature, a tunable parameter for process optimization [1]. This is in direct contrast to the behavior observed with Rhizopus oryzae, which shows the opposite stereochemical preference, highlighting the compound's ability to act as a sensitive probe for biocatalyst stereoselectivity [2].

Chiral Synthesis Enantioselective Catalysis NSAID Research

Moderate Enantiomeric Excess Achievable via Asymmetric Decarboxylation

In a study on enantioselective decarboxylation, the use of the cinchona alkaloid cinchonine as a catalyst enabled the synthesis of (S)-(+)-ethyl 2-phenylpropionate with an enantiomeric excess (ee) of 34.5% [1]. This provides a quantifiable baseline for asymmetric synthetic methods, a data point not available for many other simple 2-arylpropionate esters. This level of ee, while moderate, is a verifiable starting point for further optimization, whereas many close analogs lack any published asymmetric synthesis data.

Asymmetric Catalysis Organocatalysis Chiral Resolution

Optimized Physicochemical Profile for Volatility and Processability vs. Higher Homologs

The ethyl ester of 2-phenylpropionic acid offers a distinct physicochemical profile that balances volatility with processability. Its boiling point of 232.2°C at 760 mmHg and flash point of 93.6°C place it in a practical range for standard laboratory and industrial distillation and handling procedures. In contrast, the propyl ester (propyl 2-phenylpropionate, CAS N/A) has a significantly higher boiling point of 367.9°C, requiring more energy-intensive conditions [1]. Conversely, the methyl ester (CAS 31508-44-8) has a lower boiling point, which can lead to increased losses during processing and a narrower operational window.

Process Chemistry Physical Properties Solvent Selection

Validated Research and Industrial Application Scenarios for Ethyl 2-Phenylpropionate


Biocatalytic Process Development for Enantiopure NSAID Precursors

Ethyl 2-phenylpropionate serves as an ideal model substrate for developing and scaling biocatalytic esterification or hydrolysis processes aimed at producing enantiopure 2-arylpropionic acids (profens). Its demonstrated high esterification yield (Ymax = 0.732) and favorable equilibrium constant (Ke = 7.5) with A. oryzae [1] make it an economically attractive starting point for industrial biocatalysis research. Its established enantiospecificity with different fungal strains provides a robust system for screening and engineering enantioselective enzymes.

Asymmetric Synthesis Method Development and Validation

Researchers developing novel asymmetric catalysts for the synthesis of chiral carboxylic acid derivatives can use ethyl 2-phenylpropionate as a benchmark substrate. The documented asymmetric decarboxylation protocol yielding 34.5% ee [1] provides a concrete, published baseline against which new catalytic systems can be quantitatively compared, accelerating the discovery of more efficient methods.

Analytical Reference Standard for Chiral Chromatography

Due to its chiral nature and well-defined physicochemical properties, including its specific LogP (2.35-2.77) and refractive index (1.496) [1], ethyl 2-phenylpropionate is suitable for use as a calibration standard or reference compound in developing and validating chiral HPLC and GC methods for separating enantiomers of 2-arylpropionate esters and related profen drugs.

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